N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-14-6-8-16(12-18(14)25)26-21(30)13-29-10-4-5-17(24(29)31)23-27-22(28-34-23)15-7-9-19(32-2)20(11-15)33-3/h4-12H,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHBTJNNVMYCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H21ClN4O5
- Molecular Weight : 480.91 g/mol
- CAS Number : Not available
The biological activity of this compound can be attributed to its structural components, particularly the 1,2,4-oxadiazole and pyridine moieties. These components are known to interact with various biological targets:
-
Anticancer Activity :
- The 1,2,4-oxadiazole derivatives have shown significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- For instance, derivatives with electron-withdrawing groups at the para position enhance biological activity against cancer cell lines like MCF-7 and HCT-116 .
- Antimicrobial Effects :
- Anti-inflammatory Properties :
Biological Activity Data
The following table summarizes the biological activities reported for compounds structurally related to this compound:
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.48 | |
| Anticancer | HCT-116 | 0.19 | |
| Antimicrobial | Various Bacteria | Varies | |
| Anti-inflammatory | In vitro models | Varies |
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
-
Study on Anticancer Properties :
- A recent study investigated a series of 1,2,4-oxadiazole derivatives for their anticancer activity. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than traditional chemotherapeutics like Tamoxifen . Flow cytometry revealed that these compounds could induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Compound 1 ():
Structure : N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridinyl}acetamide
Key Differences :
- Phenyl substituent : 4-Methoxy instead of 4-methyl on the acetamide-linked phenyl ring.
- Oxadiazole substituent : 4-Chlorophenyl (electron-withdrawing) vs. 3,4-dimethoxyphenyl (electron-donating).
Implications : - Increased hydrophobicity in the target compound due to methyl vs. methoxy groups.
- The 3,4-dimethoxyphenyl group may enhance binding to aromatic-rich enzyme pockets compared to the 4-chlorophenyl group .
Compound 2 ():
Structure : 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Key Differences :
- Heterocycle : 1,2,4-Triazole with sulfanyl linkage vs. 1,2,4-oxadiazole.
- Substituents : Allyl and pyridinyl groups on triazole vs. dimethoxyphenyl on oxadiazole.
Implications : - Sulfur in the triazole may improve metabolic stability but reduce polarity compared to oxygen in oxadiazole.
Physicochemical Properties
Notes:
Lipoxygenase Inhibition ():
N-Substituted acetamides with 1,3,4-oxadiazole moieties (e.g., derivatives in ) exhibit IC₅₀ values ranging from 12–45 µM. The presence of electron-donating groups (e.g., methoxy) correlates with enhanced activity due to improved enzyme binding .
Q & A
Q. What are standard synthetic routes for preparing N-(3-chloro-4-methylphenyl)-acetamide derivatives with 1,2,4-oxadiazole moieties?
Methodological Answer: A common approach involves coupling aromatic amines with activated carbonyl intermediates. For example:
- Step 1 : Synthesize the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile).
- Step 2 : Attach the pyridinone-acetamide backbone using carbodiimide coupling reagents (e.g., EDC/HCl) with triethylamine as a base to activate carboxyl groups .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm structures using NMR and LC-MS .
Q. How is the structural conformation of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography is the gold standard for resolving 3D conformation. For example, dihedral angles between aromatic rings and oxadiazole moieties can be measured to assess steric interactions .
- FTIR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetamide, N–O stretches for oxadiazole at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) confirms regiochemistry, with aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm .
Q. What in vitro models are used for preliminary bioactivity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like lipoxygenase or cyclooxygenase using spectrophotometric methods (e.g., monitoring absorbance changes at 234 nm for lipid peroxidation) .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the 1,2,4-oxadiazole moiety in this compound?
Methodological Answer:
- HOMO-LUMO analysis (Gaussian 09, B3LYP/6-31G* basis set) identifies electron-rich regions (oxadiazole ring) prone to electrophilic attacks .
- Molecular Electrostatic Potential (MESP) maps highlight nucleophilic sites (e.g., oxygen atoms in dimethoxyphenyl groups) for hydrogen bonding .
- Validate predictions using kinetic studies (e.g., reaction rates with thiols or amines) .
Q. How to resolve contradictions in bioactivity data across different assay conditions?
Methodological Answer:
- Dose-response normalization : Use Hill slopes to compare potency variations caused by solvent effects (e.g., DMSO tolerance <1%).
- Statistical meta-analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability in IC₅₀ values .
- Orthogonal assays : Confirm activity via fluorescence polarization (binding affinity) and SPR (kinetic parameters) to rule out false positives .
Q. What strategies optimize synthetic yield for sterically hindered analogs?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) and improve yield by 15–20% for sterically crowded intermediates .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling to minimize side reactions .
- High-throughput screening : Test solvent/base combinations (e.g., DMF with DBU vs. THF with TEA) to identify optimal conditions .
Q. How to analyze intermolecular interactions in crystal packing for stability studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
